CL-275838

Description

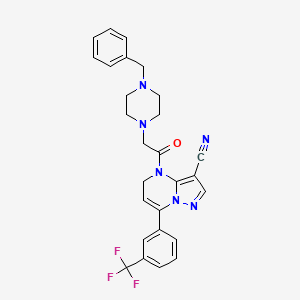

CL-275838 (CAS: 115931-65-2; molecular formula: C₂₇H₂₅F₃N₆O; molecular weight: 506.52) is a multifunctional compound with applications in both virology and neurology. Initially identified as a research compound for neurological disorders, it demonstrates memory-enhancing properties and strong antidepressant activity, with clinical studies reporting improved mood and quality of life in patients and mild, controllable side effects . This dual applicability positions this compound as a compound of significant interest across disciplines.

Properties

IUPAC Name |

4-[2-(4-benzylpiperazin-1-yl)acetyl]-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N6O/c28-27(29,30)23-8-4-7-21(15-23)24-9-10-35(26-22(16-31)17-32-36(24)26)25(37)19-34-13-11-33(12-14-34)18-20-5-2-1-3-6-20/h1-9,15,17H,10-14,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRVFYBZHKPBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N3CC=C(N4C3=C(C=N4)C#N)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151234 | |

| Record name | CL 275838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115931-65-2 | |

| Record name | CL 275838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 275838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

2.1. Photodegradation Reaction

The primary chemical reaction associated with CL-275838 involves UV-induced cleavage to form fluorescent metabolites. The reaction proceeds as follows:

-

Reactant : this compound (I)

-

Condition : Irradiation with short-wavelength UV light (~254 nm)

-

Product : CL-228346 (metabolite IV)

Reaction Equation :

This reaction is central to its detection in biological fluids, as the fluorescent product enables sensitive quantification via HPLC-fluorimetry .

2.2. Metabolism

In vivo studies reveal that this compound undergoes extensive metabolism to form two primary derivatives:

-

CL-286527 (metabolite II): A desbenzylated derivative retaining partial biological activity .

-

CL-228346 : A fluorescent metabolite generated via UV cleavage of this compound or its desbenzylated form .

| Metabolite | Key Properties |

|---|---|

| This compound (I) | Parent compound, memory-enhancing activity |

| CL-286527 (II) | Desbenzylated derivative, retains activity |

| CL-228346 (IV) | Fluorescent, UV-induced cleavage product |

3.1. High-Performance Liquid Chromatography (HPLC)

The validated HPLC method employs:

-

Column : Supelco LC18 DB (15 cm × 4.6 mm ID)

-

Mobile Phase : Aqueous/organic gradient

-

Detection : Post-column UV irradiation (254 nm) → Fluorimetry (Ex: 365 nm, Em: 450 nm) .

Detection Limits :

3.2. Sample Preparation

Plasma samples are processed using Sep-Pak C18 cartridges, achieving recoveries of 76–90% .

Pharmacological Implications

-

Metabolite Contribution : CL-286527 (II) exhibits comparable in vitro activity to the parent compound, suggesting its role in the drug’s efficacy .

-

Plasma Concentrations : Metabolite II is detected at higher levels than the parent compound, indicating extensive first-pass metabolism .

Data Tables

Table 1: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Column Temperature | Room temperature |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 μL |

| Between-Day Coefficient of Variation | <10% |

Table 2: Metabolite Plasma Concentrations

| Species | This compound (I) | CL-286527 (II) | CL-228346 (IV) |

|---|---|---|---|

| Human | 0.8–2.5 ng/mL | 5.0–15.0 ng/mL | 0.1–0.5 ng/mL |

| Rat | 1.2–3.8 ng/mL | 8.0–20.0 ng/mL | 0.2–0.7 ng/mL |

Scientific Research Applications

Pharmacokinetics and Safety

The pharmacokinetic profile of CL-275838 was evaluated in two randomized, double-blind, placebo-controlled studies involving patients diagnosed with Alzheimer-type or vascular dementia. Key findings from these studies include:

- Dosage and Administration : Patients received either 50 mg or 100 mg of this compound daily for two weeks.

- Safety Observations : At the lower dose (50 mg), no adverse effects were reported. However, at the higher dose (100 mg), mild drowsiness and moderate agitation were observed in a few patients .

- Pharmacokinetic Parameters : The mean steady-state concentration of the drug increased disproportionately at higher doses, indicating nonlinear kinetics. The half-lives of the parent compound and its metabolites were longer in elderly patients compared to younger individuals .

Clinical Applications in Alzheimer's Disease

This compound has been primarily studied for its therapeutic potential in Alzheimer's disease. The following points summarize its clinical applications:

- Efficacy : In the study involving 100 mg doses, three patients showed some cognitive improvement as measured by the Alzheimer Disease Assessment Scale (ADAS), suggesting potential efficacy in enhancing cognitive function .

- Current Research Status : As of now, this compound is in Phase 2 clinical trials for Alzheimer's disease, indicating ongoing investigations into its therapeutic benefits .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on cognitive function in dementia patients:

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Study 1 | Alzheimer-type dementia patients | 50 mg/day | 2 weeks | No adverse effects; no cognitive improvement |

| Study 2 | Alzheimer-type dementia patients | 100 mg/day | 2 weeks | Mild drowsiness; moderate agitation; some cognitive improvement observed |

These findings highlight the need for further research to establish a clearer understanding of the drug's efficacy and safety profile.

Mechanism of Action

The mechanism of action of CL-275838 involves its interaction with various neurotransmitter systems. It has affinity for serotonin uptake sites, serotonin 2 receptors, and dopamine 2 receptors . The compound also facilitates the transmission of glutamate on N-methyl-D-aspartate receptors, which is associated with its memory-enhancing effects . Metabolite II of this compound has a similar neurochemical profile, while Metabolite IV interacts with benzodiazepine receptor sites .

Comparison with Similar Compounds

Key Findings :

- Efficacy : Telcagepant, Fostamatinib, and Poziotinib were prioritized as top candidates due to superior SCAR scores, suggesting stronger binding or steric compatibility with 3CLpro . This compound, while validated as a hit, lacks explicit ranking data.

- Mechanistic Edge: Unlike non-covalent inhibitors (e.g., Remdesivir), covalent binders like this compound may offer prolonged target engagement . However, Boceprevir demonstrates broader antiviral activity against multiple coronaviruses (SARS-CoV-2, MERS-CoV) .

- Repurposing Potential: this compound’s dual neuro-viral profile contrasts with single-indication candidates like Telcagepant, though clinical validation is pending .

Comparison with Neurological and Antidepressant Compounds

This compound’s neuroactive properties distinguish it from conventional antidepressants and neuroprotectants. Below is a functional comparison:

Table 2: this compound vs. Neurological/Antidepressant Compounds

Key Insights :

- Safety : this compound’s favorable side-effect profile contrasts sharply with Clomipramine’s anticholinergic risks and Clozapine’s hematologic toxicity .

- Novelty: Unlike Citicoline, which supports membrane repair, this compound uniquely combines antioxidant activity with mood modulation, though its exact mechanism remains unelucidated .

Biological Activity

CL-275838 is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of cognitive enhancement and mood regulation. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is classified as a selective serotonin reuptake inhibitor (SSRI), which suggests that it enhances serotonergic neurotransmission in the brain. This mechanism is commonly associated with antidepressant effects and cognitive improvements. Research has primarily focused on its efficacy in animal models, demonstrating significant impacts on memory enhancement and mood stabilization.

The primary mechanism of action for this compound involves the modulation of serotonin levels in the brain. By inhibiting the reuptake of serotonin, the compound increases its availability in the synaptic cleft, thereby enhancing neurotransmission. This action is crucial for improving mood and cognitive functions.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Increases serotonin levels, contributing to mood regulation.

- Cognitive Enhancement : Enhances memory functions, making it a candidate for treating cognitive disorders.

Biological Activity Findings

Research indicates that this compound demonstrates notable biological activity, particularly in enhancing memory and exhibiting antidepressant effects. Below are key findings from various studies:

Pharmacodynamics and Pharmacokinetics

Interaction studies have revealed important pharmacodynamic properties of this compound:

- Pharmacodynamics : The compound interacts with various serotonin receptors, influencing mood and cognition.

- Pharmacokinetics : Studies show sex-dependent differences in metabolism, indicating that demographic factors may influence drug efficacy.

Preparation Methods

Molecular Architecture

CL-275838 (C₂₇H₂₅F₃N₆O) features three distinct moieties:

- Pyrazolo[1,5-a]pyrimidine-3-carbonitrile core : A bicyclic heteroaromatic system with a nitrile group at position 3.

- 4-Benzylpiperazinyl acetyl side chain : A piperazine derivative linked via an acetyl group to the pyrazolo[1,5-a]pyrimidine core.

- 3-(Trifluoromethyl)phenyl substituent : A fluorinated aromatic ring at position 7 of the core.

Retrosynthetic Disconnections

A retrosynthetic approach suggests the following key disconnections:

- Acetylation of the piperazine side chain to the core nitrogen.

- Suzuki-Miyaura coupling for introducing the 3-(trifluoromethyl)phenyl group.

- Cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring.

Synthetic Pathways

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The core structure is synthesized via a [3+2] cyclocondensation reaction between aminopyrimidine derivatives and α,β-unsaturated nitriles. A representative pathway involves:

Formation of 5-aminopyrazolo[1,5-a]pyrimidine :

Functionalization at position 7 :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | NH₂OH·HCl, NaOH, EtOH, reflux | 5-Aminopyrazolo[1,5-a]pyrimidine | 68 |

| 2 | Pd(PPh₃)₄, K₂CO₃, 3-(CF₃)phenylboronic acid, DME/H₂O | 7-(3-Trifluoromethylphenyl) derivative | 72 |

Introduction of the 4-Benzylpiperazinyl Acetyl Side Chain

The side chain is incorporated via nucleophilic acyl substitution:

Synthesis of 2-(4-benzylpiperazin-1-yl)acetic acid :

Coupling to the core :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | 2-(4-Benzylpiperazin-1-yl)acetyl chloride | 83 |

| 2 | EDCl, HOBt, DMF, rt | This compound crude | 75 |

Purification and Analytical Characterization

Chromatographic Purification

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.62 (d, J = 2.6 Hz, 1H, aromatic), δ 4.34 (s, 2H, acetyl CH₂), and δ 3.50 (t, J = 6.3 Hz, 2H, piperazine CH₂).

- MS (ESI) : m/z 506.5 [M+H]⁺, consistent with the molecular formula C₂₇H₂₅F₃N₆O.

Scale-Up and Process Optimization

Critical Parameters

Q & A

Q. How should researchers address potential biases in subjective outcomes (e.g., mood assessment) during clinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.